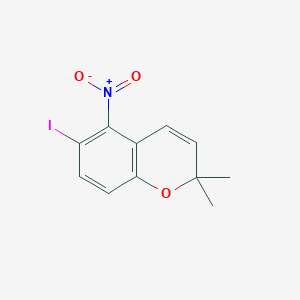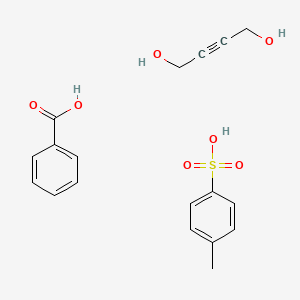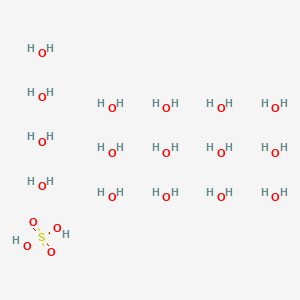
Sulfuric acid;hexadecahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid;hexadecahydrate is a compound that consists of sulfuric acid and sixteen molecules of water. It is a crystalline solid that is highly soluble in water. Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes due to its highly corrosive nature and strong acidic properties.
準備方法
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through two main industrial processes: the Contact Process and the Lead Chamber Process. The Contact Process is the most widely used method and involves the following steps:
Burning Sulfur or Sulfide Ores: Sulfur or sulfide ores are burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: The sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: The sulfur trioxide is absorbed in water to form sulfuric acid (H₂SO₄).
The Lead Chamber Process is an older method that involves the oxidation of sulfur dioxide in the presence of nitrogen oxides as catalysts to produce sulfuric acid.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the Contact Process. The process involves the use of high temperatures and pressures, as well as catalysts such as vanadium pentoxide to increase the efficiency of the reaction. The sulfuric acid produced is then purified and concentrated to the desired strength.
化学反応の分析
Types of Reactions
Sulfuric acid undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Sulfuric acid can act as both an oxidizing and reducing agent. For example, it can oxidize metals such as zinc to produce hydrogen gas.
Substitution Reactions: Sulfuric acid can react with halides to produce hydrogen halides. For example, it reacts with sodium chloride to produce hydrogen chloride gas.
Dehydration Reactions: Sulfuric acid is a strong dehydrating agent and can remove water from organic compounds, such as carbohydrates, to produce carbon and water.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid include metals, halides, and organic compounds. The reactions typically occur under acidic conditions and may require heating to proceed.
Major Products Formed
The major products formed from reactions with sulfuric acid include hydrogen gas, hydrogen halides, and dehydrated organic compounds.
科学的研究の応用
Sulfuric acid;hexadecahydrate has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including esterification, nitration, and sulfonation.
Biology: Sulfuric acid is used in the preparation of biological samples for analysis, such as in the digestion of tissues for protein analysis.
Medicine: It is used in the production of pharmaceuticals and in the synthesis of medicinal compounds.
Industry: Sulfuric acid is used in the production of fertilizers, detergents, and explosives. It is also used in petroleum refining and metal processing.
作用機序
The mechanism of action of sulfuric acid involves its strong acidic properties and ability to donate protons (H⁺ ions). This allows it to participate in various chemical reactions, including acid-base reactions, oxidation-reduction reactions, and dehydration reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds involved.
類似化合物との比較
Sulfuric acid can be compared with other strong acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its strong dehydrating properties and ability to act as both an oxidizing and reducing agent. Other similar compounds include:
Hydrochloric Acid (HCl): A strong acid commonly used in industrial processes and laboratory settings.
Nitric Acid (HNO₃): A strong acid used in the production of fertilizers and explosives.
Phosphoric Acid (H₃PO₄): A weaker acid used in food processing and as a rust inhibitor.
Sulfuric acid’s unique properties make it a versatile and widely used compound in various scientific and industrial applications.
特性
CAS番号 |
642486-03-1 |
|---|---|
分子式 |
H34O20S |
分子量 |
386.33 g/mol |
IUPAC名 |
sulfuric acid;hexadecahydrate |
InChI |
InChI=1S/H2O4S.16H2O/c1-5(2,3)4;;;;;;;;;;;;;;;;/h(H2,1,2,3,4);16*1H2 |
InChIキー |
VSRZOAAKERBIST-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


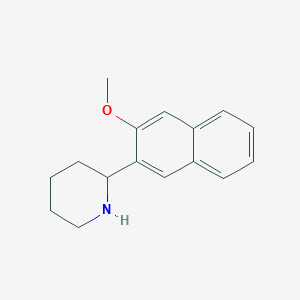
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
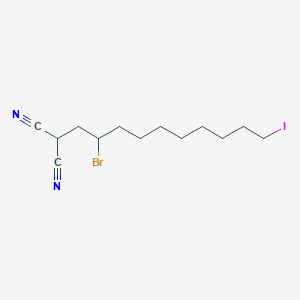
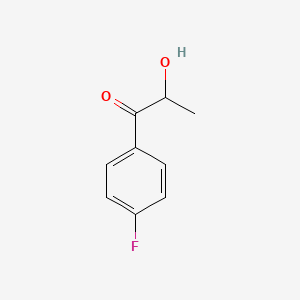
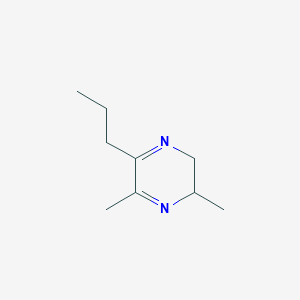
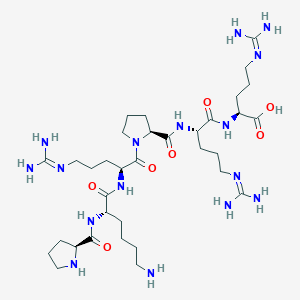
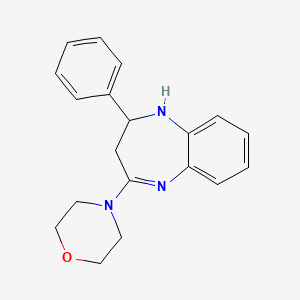
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
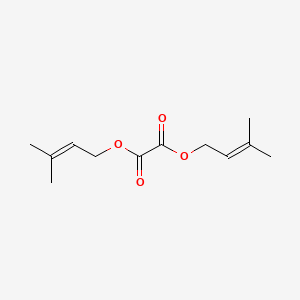
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
